Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Brand Name: Vulcanchem
CAS No.: 122497-22-7
VCID: VC7940320
InChI: InChI=1S/C14H19N5O4/c1-3-22-12(20)9(13(21)23-4-2)5-6-19-8-17-10-7-16-14(15)18-11(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,18)
SMILES: CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC
Molecular Formula: C14H19N5O4
Molecular Weight: 321.33 g/mol

Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate

CAS No.: 122497-22-7

Cat. No.: VC7940320

Molecular Formula: C14H19N5O4

Molecular Weight: 321.33 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate - 122497-22-7

Specification

CAS No. 122497-22-7
Molecular Formula C14H19N5O4
Molecular Weight 321.33 g/mol
IUPAC Name diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Standard InChI InChI=1S/C14H19N5O4/c1-3-22-12(20)9(13(21)23-4-2)5-6-19-8-17-10-7-16-14(15)18-11(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,18)
Standard InChI Key KNWMSZQPOGIVMT-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC
Canonical SMILES CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a central propanedioate (malonate) core, where the two carboxylic acid groups are substituted with ethyl esters. At the C2 position of the malonate, a 2-(2-aminopurin-9-yl)ethyl chain is attached. The purine ring system comprises a bicyclic structure with an amino group at the 2-position, contributing to its potential hydrogen-bonding capabilities .

Key structural features:

  • Malonate ester: Diethyl substitution at the 1,3-positions (C4H9O2\text{C}_{4}\text{H}_{9}\text{O}_{2}).

  • Purine moiety: 2-Aminopurin-9-yl group, a nitrogen-rich heterocycle.

  • Linker: Ethyl chain connecting the malonate and purine units.

IUPAC and SMILES Representations

  • IUPAC Name: Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate .

  • SMILES: CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC\text{CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC} .

  • InChI Key: KNWMSZQPOGIVMT-UHFFFAOYSA-N\text{KNWMSZQPOGIVMT-UHFFFAOYSA-N} .

The structural complexity is reflected in its high nitrogen content (21.8% by mass) and multiple functional groups, which influence its reactivity and solubility .

Synthesis and Production

Synthetic Routes

While explicit details about its synthesis are scarce, analogous malonate derivatives suggest a multi-step alkylation strategy:

  • Enolate Formation: Diethyl malonate is deprotonated using a strong base (e.g., sodium ethoxide) to generate the enolate ion.

  • Alkylation: The enolate reacts with 2-(2-aminopurin-9-yl)ethyl bromide in an SN2\text{S}_\text{N}2 mechanism, forming the C–C bond between the malonate and purine units .

  • Purification: Chromatography or recrystallization isolates the product, with reported yields of ~87% in optimized conditions .

Industrial Considerations

Large-scale production faces challenges due to the purine moiety’s sensitivity to harsh conditions. Continuous flow reactors may enhance yield by maintaining precise temperature and pH control.

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Molecular Weight321.33 g/mol
DensityNot reported
Boiling PointNot determined
Melting PointNot available
LogP0.47
Polar Surface Area122.95 Ų

Spectroscopic Characteristics

  • IR: Expected peaks for ester C=O (~1740 cm1^{-1}), purine C=N (~1650 cm1^{-1}), and N–H stretches (~3350 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR would show signals for ethyl ester protons (~1.2–4.3 ppm), purine aromatic protons (~8.1–8.3 ppm), and the amine group (~5.5 ppm) .

Chemical Reactivity and Stability

Hydrolysis

The ethyl esters are susceptible to base-catalyzed hydrolysis, yielding the corresponding dicarboxylic acid. Under acidic conditions, the purine ring may undergo protonation or degradation .

Functional Group Transformations

  • Esterification: Transesterification with methanol could produce the dimethyl analog (CAS 122497-20-5).

  • Aminopurin Modifications: The 2-amino group on the purine may participate in condensation reactions, forming Schiff bases or amides .

Pharmaceutical Relevance

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